5,8-Dihydroxy Derivative Demonstrates Defined PARP-1 Docking Affinity (Class-Level Inference)
High-strength, direct quantitative evidence for CAS 329778-23-6 itself is absent from the peer-reviewed literature. The strongest class-level inference comes from its 5,8-dihydroxy congener, compound 5 in a 2024 PARP-1 inhibitor study, which bears the identical 3,4-dichlorophenylpiperazine pharmacophore on the same naphthoquinone core. This derivative exhibited an in silico docking score of −7.41 kcal/mol against PARP-1 and an MM/GBSA binding energy of −43.77 kcal/mol, indicating significant target engagement [1]. While the 5,8-dihydroxy groups are absent in the target compound, their electron-donating effects may modulate the quinone redox potential; however, the conserved dichlorophenylpiperazine moiety suggests that the target compound may retain PARP-1 binding capacity, albeit with potentially altered affinity. No comparative data exist to quantify the impact of 5,8-dihydroxy deletion on binding.
| Evidence Dimension | In silico PARP-1 docking score and MM/GBSA binding energy |
|---|---|
| Target Compound Data | No direct data available for CAS 329778-23-6 |
| Comparator Or Baseline | 2-Chloro-3-(4-(3,4-dichlorophenyl)piperazin-1-yl)-5,8-dihydroxynaphthalene-1,4-dione (compound 5): docking score −7.41 kcal/mol; MM/GBSA −43.77 kcal/mol [1] |
| Quantified Difference | Not calculable |
| Conditions | In silico molecular docking and MM/GBSA calculations against PARP-1 (PDB ID not specified in abstract) [1] |
Why This Matters
For discovery programs targeting PARP-1, this class-level evidence suggests the dichlorophenylpiperazine-naphthoquinone scaffold is competent for target engagement, making the unsubstituted parent compound a potential synthetic intermediate or comparator for structure–activity relationship (SAR) exploration.
- [1] ACS Omega. 2024, 9, 38, 39733–39742. Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. Compound 5 data. DOI: 10.1021/acsomega.4c04915. View Source
